molecular formula C22H29ClF3N5O3S B2372054 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine CAS No. 2097938-20-8

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine

Cat. No.: B2372054
CAS No.: 2097938-20-8
M. Wt: 536.01
InChI Key: GLWNTKGRIJMMQT-UHFFFAOYSA-N
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Description

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It belongs to the class of organic compounds known as diarylethers .


Synthesis Analysis

The synthesis of this compound involves the discovery and medicinal chemistry optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . The optimal structure of the pyridine group was 5-CF3 .


Molecular Structure Analysis

The molecular structure of this compound involves a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Chemical Reactions Analysis

This compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Scientific Research Applications

Chemical Synthesis and Catalysis

The use of triflic acid as a catalyst in cyclisation processes, including those involving sulfonamides, highlights its utility in chemical synthesis. Triflic acid can induce cyclisation to form structures like pyrrolidines, which are relevant to the molecule (Haskins & Knight, 2002).

Novel Synthesis Methods

The iodine-induced sulfonylation and sulfenylation of imidazopyridines, utilizing sodium sulfinates as the sulfur source, demonstrate innovative approaches to the synthesis of sulfones and sulfides. This method is particularly relevant to the synthesis of compounds like the one (Guo et al., 2018).

Pharmaceutical Research

The research on imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective agents, provides insights into their pharmaceutical applications, especially in antiulcer medication (Starrett et al., 1989).

Antibacterial Properties

The synthesis of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities and their evaluation for antibacterial properties align with researching the molecule , suggesting potential applications in antimicrobial treatments (Aziz‐ur‐Rehman et al., 2017).

Fluorescent Properties and Sensor Applications

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines and their fluorescence emission properties, combined with the research on photoluminescent sensors like TPA for detecting free chlorine, indicate potential applications in sensing and imaging technologies (Shibahara et al., 2009); (Fang et al., 2017).

Polymer Synthesis

The development of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides indicates potential applications in the synthesis of advanced polymer materials (Liu et al., 2013).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Biochemical Pathways

The compound’s impact on biochemical pathways is also currently unknown. Given its complex structure, it’s likely that it could influence multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact the compound’s behavior .

Properties

IUPAC Name

3-chloro-2-[1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClF3N5O3S/c1-15(2)30-13-20(28-14-30)35(32,33)31-9-3-17(4-10-31)29-7-5-18(6-8-29)34-21-19(23)11-16(12-27-21)22(24,25)26/h11-15,17-18H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWNTKGRIJMMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClF3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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